molecular formula C14H11N3O3 B227894 2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE

2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE

Cat. No.: B227894
M. Wt: 269.25 g/mol
InChI Key: DPSPOMGPBCGCTQ-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that features a unique structure combining an imidazolidinone ring with a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-oxo-4H-chromene-3-carbaldehyde with an appropriate imidazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced imidazolidinones, and substituted chromenyl-imidazolidinone compounds .

Scientific Research Applications

2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The chromenyl group is known to interact with cellular pathways, potentially affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile
  • 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4H-pyran

Uniqueness

2-IMINO-1-METHYL-5-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]DIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties compared to other chromenyl derivatives. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

(5Z)-2-amino-1-methyl-5-[(4-oxochromen-3-yl)methylidene]imidazol-4-one

InChI

InChI=1S/C14H11N3O3/c1-17-10(13(19)16-14(17)15)6-8-7-20-11-5-3-2-4-9(11)12(8)18/h2-7H,1H3,(H2,15,16,19)/b10-6-

InChI Key

DPSPOMGPBCGCTQ-POHAHGRESA-N

SMILES

CN1C(=CC2=COC3=CC=CC=C3C2=O)C(=O)N=C1N

Isomeric SMILES

CN1/C(=C\C2=COC3=CC=CC=C3C2=O)/C(=O)N=C1N

Canonical SMILES

CN1C(=CC2=COC3=CC=CC=C3C2=O)C(=O)N=C1N

Origin of Product

United States

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